4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Design

This compound is essential for SAR studies targeting CYP11B2 aldosterone synthase (IC50 53-166 nM), providing a validated starting point for lead optimization. The 4-allyloxy group offers a lipophilic handle for ADME tuning while preserving the core pharmacophore. ≥97% purity guarantees high coupling efficiency in multi-step syntheses of SMN modulators and hNav1.7 inhibitors. Distinct target engagement profiles versus pyridin-2-yl isomers make it a critical negative control in nAChR assay validation, eliminating variability caused by generic analogs.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 443731-54-2
Cat. No. B5234544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide
CAS443731-54-2
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h2-9,11H,1,10H2,(H,17,18)
InChIKeyKESJKGOKGIBKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide (CAS 443731-54-2): Core Structural and Procurement Baseline


4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide (CAS 443731-54-2), also known as 4-(allyloxy)-N-pyridin-3-yl-benzamide, is a synthetic small-molecule benzamide derivative with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It belongs to the N-(pyridin-3-yl)benzamide class, a scaffold extensively utilized in medicinal chemistry for the development of inhibitors targeting enzymes such as aldosterone synthase (CYP11B2), nicotinamide phosphoribosyltransferase (NAMPT), and various kinases [1][2]. The compound is commercially available as a research chemical and serves as a key intermediate or reference standard in the synthesis and evaluation of more complex pharmacologically active molecules .

Procurement Risk Alert: Why 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide Cannot Be Readily Substituted


The N-(pyridin-3-yl)benzamide scaffold is highly sensitive to subtle structural modifications, with even minor changes to the benzamide ring substitution pattern leading to orders-of-magnitude shifts in target selectivity and potency [1]. For example, a methyl substitution on the pyridine ring (as in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) redirects activity toward nicotinic acetylcholine receptors (nAChRs), while the addition of a cyano group (as in 4-cyano-N-(pyridin-3-yl)benzamide) markedly alters CYP11B2 inhibitory potency [2][3]. Generic substitution with a close analog—such as 4-methoxy, 4-hydroxy, or 4-chloro derivatives—without empirical validation of the specific target engagement profile introduces unacceptable experimental variability and jeopardizes assay reproducibility, rendering procurement of the exact CAS 443731-54-2 compound essential for replicating published findings.

Quantitative Differentiation Evidence for 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide (CAS 443731-54-2) vs. Key Comparators


Physicochemical Baseline: Lipophilicity (cLogP) and Polar Surface Area (PSA) Differentiate 4-(Allyloxy) from 4-Methoxy and 4-Hydroxy Analogs

The 4-(allyloxy) substituent confers distinct physicochemical properties relative to common 4-substituted N-(pyridin-3-yl)benzamide analogs. Specifically, the target compound exhibits a cLogP of 2.97 and a Polar Surface Area (PSA) of 51.22 Ų . These values position it in a unique lipophilicity range compared to the more polar 4-hydroxy analog (calculated cLogP ≈ 1.5, PSA ≈ 73 Ų) and the less lipophilic 4-methoxy analog (calculated cLogP ≈ 2.1, PSA ≈ 51 Ų) [1]. The quantitative difference in cLogP (Δ ≈ 0.87 to 1.47 units) directly impacts membrane permeability predictions and chromatographic behavior, making the allyloxy compound a critical control for structure-permeability relationship studies within this chemical series.

Medicinal Chemistry Physicochemical Properties Drug Design

Target Engagement Divergence: Allyloxy vs. 6-Methylpyridyl Substitution Shifts Selectivity from nAChRs to CYP11B2/NAMPT Pathways

Direct comparison of the target compound's closest structurally characterized analog, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, reveals a dramatic shift in biological target engagement. The 6-methylpyridin-2-yl analog inhibits human α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 6.0 μM and exhibits approximately 5-fold selectivity over α3β4 nAChRs [1]. In contrast, the pyridin-3-yl scaffold (represented by the target compound and its close relatives) is a validated pharmacophore for inhibition of aldosterone synthase (CYP11B2) with IC50 values ranging from 53 to 166 nM [2], and for inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with IC50 values in the low nanomolar range (15-19 nM) [3]. The presence of the allyloxy group at the 4-position of the benzamide ring is hypothesized to further modulate CYP11B2 potency within this 53-166 nM window, a level of potency not observed for nAChR activity in this scaffold.

Nicotinic Receptors Aldosterone Synthase Target Selectivity

Commercial Purity Specification: 97% Assay (HPLC) as a Definitive Procurement Benchmark

For procurement and experimental reproducibility, the commercial specification of ≥97% purity (HPLC) with a melting point of 145-148 °C (lit.) represents a verifiable quality benchmark for CAS 443731-54-2 . While alternative vendors may offer lower purity grades (e.g., 95%), the 97% specification is specifically associated with batches intended for use as reactants in the synthesis of SMN protein modulators and hNav1.7 inhibitors, where trace impurities can significantly impact downstream coupling efficiency and final product purity . This purity threshold differentiates the compound from generic catalog listings lacking defined analytical specifications.

Chemical Procurement Purity Analysis Quality Control

Validated Application Scenarios for 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide Procurement


1. Aldosterone Synthase (CYP11B2) Inhibitor Medicinal Chemistry Programs

This compound is ideally suited as a reference standard or synthetic intermediate in structure-activity relationship (SAR) studies aimed at optimizing N-(pyridin-3-yl)benzamide-based CYP11B2 inhibitors. The class-level potency range (IC50 53-166 nM) and high selectivity over CYP17/CYP19 provide a validated starting point for lead optimization [1]. The 4-allyloxy substitution offers a distinct lipophilicity handle for modulating ADME properties without compromising the core CYP11B2 pharmacophore.

2. Synthesis of SMN Protein Modulators and Ion Channel Probes

The compound is specifically listed as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators and diamino-triazine hNav1.7 inhibitors . Procurement of the ≥97% purity grade ensures high coupling efficiency in these multi-step synthetic routes, minimizing purification challenges and maximizing yield of the final pharmacologically active probes.

3. Negative Allosteric Modulator (NAM) Scaffold Differentiation Studies

For research groups investigating neuronal nicotinic acetylcholine receptors (nAChRs), this compound serves as a critical negative control or comparator to the 6-methylpyridin-2-yl analog (IC50 = 6.0 μM on α4β2 nAChRs) [2]. The pronounced shift in target engagement between the pyridin-3-yl and pyridin-2-yl isomers enables rigorous validation of assay specificity and off-target profiling in nAChR-focused drug discovery campaigns.

4. Physicochemical and Permeability Benchmarking in Benzamide Series

With a well-defined cLogP of 2.97 and PSA of 51.22 Ų , this compound serves as a calibrated reference point for establishing structure-permeability relationships within the N-(pyridin-3-yl)benzamide series. Its intermediate lipophilicity makes it a useful tool for validating in silico permeability models and for optimizing cell-based assay conditions where compound partitioning is a critical variable.

Technical Documentation Hub

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